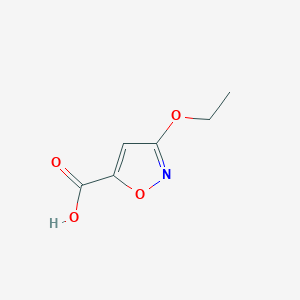

3-Ethoxy-1,2-oxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZQNHZWOVCSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135080-29-4 | |

| Record name | 3-ethoxy-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid

Introduction

3-Ethoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The 1,2-oxazole (isoxazole) ring is a key structural motif in a number of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical parameters of 3-Ethoxy-1,2-oxazole-5-carboxylic acid and details the experimental methodologies for their determination.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental properties.

Molecular Formula: C₆H₇NO₄[1]

Molecular Weight: 157.12 g/mol [1]

Chemical Structure:

(Image generated for illustrative purposes)

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄ | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| CAS Number | 135080-29-4 | [1] |

Ionization Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. The carboxylic acid moiety in 3-Ethoxy-1,2-oxazole-5-carboxylic acid is the primary ionizable group.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[2][3] It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.

Protocol:

-

Solution Preparation: Prepare a 0.01 M solution of 3-Ethoxy-1,2-oxazole-5-carboxylic acid in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add standardized 0.1 M NaOH solution in small increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[4]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Determination of LogP/LogD: Shake-Flask Method

The shake-flask method is the "gold standard" for determining LogP and LogD values.[5][6][7]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol.

-

Partitioning: Prepare a stock solution of 3-Ethoxy-1,2-oxazole-5-carboxylic acid in the aqueous phase. Mix equal volumes of the n-octanol and the aqueous solution of the compound in a separation funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

LogP = log ([Concentration in octanol] / [Concentration in water])

-

LogD = log ([Concentration in octanol] / [Concentration in buffered aqueous phase])

-

Caption: Shake-flask method for LogP/LogD determination.

Solubility

Aqueous solubility is a key factor affecting drug absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[8]

Experimental Determination of Thermodynamic Solubility: Shake-Flask Method

The shake-flask method is also the standard for determining thermodynamic solubility.[9]

Protocol:

-

Equilibration: Add an excess amount of solid 3-Ethoxy-1,2-oxazole-5-carboxylic acid to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Shaking: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.[10]

Experimental Determination of Melting Point: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid.[11][12]

Protocol:

-

Sample Preparation: Ensure the sample of 3-Ethoxy-1,2-oxazole-5-carboxylic acid is dry and finely powdered. Pack a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.[13]

-

Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute).[12]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. The expected signals for 3-Ethoxy-1,2-oxazole-5-carboxylic acid are:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (10-13 ppm).[14]

-

Oxazole Ring Proton: A singlet for the proton on the oxazole ring.

-

Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Key expected signals include:

-

Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.[14]

-

Oxazole Ring Carbons: Signals for the three carbons in the oxazole ring.

-

Ethoxy Group Carbons (-OCH₂CH₃): Two distinct signals for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Characteristic absorptions for 3-Ethoxy-1,2-oxazole-5-carboxylic acid would include:

-

O-H Stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Oxazole Ring): Absorptions in the fingerprint region.

-

C-O Stretches: Absorptions corresponding to the ether and carboxylic acid C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak [M+H]⁺ in positive ion mode would be at m/z 158.04.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the preclinical development of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. A thorough understanding and experimental determination of these parameters are essential for predicting its pharmacokinetic and pharmacodynamic behavior, ultimately guiding its journey from a promising lead compound to a potential therapeutic agent.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

-

Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons. [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Ethoxy-1,2-oxazole-5-carboxylic acid. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved January 14, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 14, 2026, from [Link]

-

Bergström, C. A. (2014). In-depth technical review on methods for solubility determination. Journal of Pharmaceutical Sciences, 103(9), 2583-2602. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved January 14, 2026, from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-Ethoxy-1,2-oxazole-5-carboxylic acid - CAS:135080-29-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. timstar.co.uk [timstar.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Foreword: Unveiling the Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective biological activities of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. While direct literature on this specific molecule is nascent, the isoxazole core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to several FDA-approved drugs.[1][2] This guide, therefore, extrapolates from the rich knowledge base of isoxazole chemistry and pharmacology to provide a scientifically grounded framework for investigating 3-Ethoxy-1,2-oxazole-5-carboxylic acid. We will delve into its probable synthesis, explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, and provide detailed, field-proven protocols for its evaluation. Our objective is to empower your research and development efforts by illuminating the path from synthesis to biological characterization.

Synthetic Strategy: A Plausible Route to 3-Ethoxy-1,2-oxazole-5-carboxylic acid

The construction of the isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[3] This versatile reaction allows for the convergent synthesis of highly substituted isoxazoles. For the synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid, a plausible and efficient route involves the reaction of an ethyl 2-chloro-2-(hydroxyimino)acetate with an appropriate alkyne, followed by saponification.

Proposed Synthetic Pathway

The proposed synthesis commences with the in situ generation of a nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, which then undergoes a 1,3-dipolar cycloaddition with ethoxyacetylene. The resulting ethyl 3-ethoxy-1,2-oxazole-5-carboxylate is then hydrolyzed to yield the target carboxylic acid.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxy-1,2-oxazole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities.[1] This document outlines a robust and efficient three-step synthetic pathway, commencing with the preparation of a key intermediate, diethyl 2-(ethoxymethylene)malonate, followed by cyclization to the isoxazole core, and concluding with the hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the synthesis and further exploration of this important class of molecules.

Introduction: The Significance of Isoxazole Derivatives in Medicinal Chemistry

Isoxazoles, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, are a cornerstone in the development of novel therapeutic agents. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds in drug design. The isoxazole ring is present in a number of approved drugs, highlighting its clinical significance. This guide focuses on the 3-ethoxy-1,2-oxazole-5-carboxylic acid framework, a versatile building block that allows for further derivatization at the carboxylic acid position, enabling the exploration of structure-activity relationships and the development of new chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The synthesis of 3-ethoxy-1,2-oxazole-5-carboxylic acid is strategically designed in three main stages. This approach ensures high yields and purity of the final product by isolating and characterizing the key intermediates.

Caption: Overall synthetic strategy for 3-ethoxy-1,2-oxazole-5-carboxylic acid.

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

The initial step involves the condensation of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride. This reaction, a variation of the Claisen condensation, is a well-established method for the preparation of ethoxymethylenemalonates.[2][3]

Reaction Mechanism

The reaction is thought to proceed through the formation of an ethoxycarbonium ion from triethyl orthoformate, which then acts as an electrophile. The enolate of diethyl malonate, formed in situ, attacks the ethoxycarbonium ion. Subsequent elimination of ethanol yields the desired product. Acetic anhydride serves to drive the reaction forward by reacting with the ethanol produced.

Caption: Simplified mechanism for the formation of diethyl 2-(ethoxymethylene)malonate.

Experimental Protocol

Adapted from Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948).[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume (mL) | Mass (g) |

| Diethyl malonate | 160.17 | 1.0 | 150 | 160 |

| Triethyl orthoformate | 148.20 | 1.2 | 178 | 178 |

| Acetic anhydride | 102.09 | 2.0 | 188 | 204 |

| Anhydrous Zinc Chloride | 136.30 | catalytic | - | ~0.5 |

Procedure:

-

To a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head, add diethyl malonate, triethyl orthoformate, and acetic anhydride.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture with stirring. The reaction temperature should be maintained to allow for the slow distillation of ethanol and ethyl acetate.

-

Continue heating and distillation for several hours until the evolution of low-boiling point components ceases.

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 140-142 °C at 10 mmHg.

Expected Yield: 70-80%

Characterization Data (Diethyl 2-(ethoxymethylene)malonate):

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H, =CH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.20 (q, J=7.1 Hz, 4H, 2 x COOCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.30 (t, J=7.1 Hz, 6H, 2 x COOCH₂CH₃).[3]

Step 2: Cyclization to Ethyl 3-ethoxyisoxazole-5-carboxylate

The second step is the crucial cyclization reaction where the prepared diethyl 2-(ethoxymethylene)malonate reacts with hydroxylamine to form the isoxazole ring. The ethoxy group from the ethoxymethylene moiety becomes the 3-ethoxy substituent on the isoxazole ring.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic isoxazole ring. The use of a base is essential to neutralize the hydroxylamine salt and to facilitate the reaction.

Caption: Plausible mechanism for the formation of the isoxazole ring.

Experimental Protocol

This protocol is based on established procedures for the synthesis of isoxazole derivatives from β-dicarbonyl compounds and hydroxylamine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| Diethyl 2-(ethoxymethylene)malonate | 216.22 | 0.1 | 21.6 |

| Hydroxylamine hydrochloride | 69.49 | 0.11 | 7.6 |

| Sodium acetate | 82.03 | 0.11 | 9.0 |

| Ethanol (95%) | - | - | 200 mL |

Procedure:

-

In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in 95% ethanol with stirring.

-

To this solution, add diethyl 2-(ethoxymethylene)malonate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-70%

Predicted Characterization Data (Ethyl 3-ethoxyisoxazole-5-carboxylate):

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 6.90-7.00 (s, 1H, isoxazole C4-H), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.40 (q, J=7.1 Hz, 2H, COOCH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, COOCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~165 (isoxazole C3), ~158 (isoxazole C5), ~100 (isoxazole C4), ~70 (OCH₂CH₃), ~62 (COOCH₂CH₃), ~14.5 (OCH₂CH₃), ~14.0 (COOCH₂CH₃).

-

IR (neat, cm⁻¹): ~2980 (C-H), ~1730 (C=O, ester), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O).

Step 3: Hydrolysis to 3-Ethoxy-1,2-oxazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to cleaner reaction profiles.

Reaction Mechanism

Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| Ethyl 3-ethoxyisoxazole-5-carboxylate | 185.17 | 0.05 | 9.26 |

| Sodium hydroxide | 40.00 | 0.1 | 4.0 |

| Water | - | - | 50 mL |

| Ethanol | - | - | 50 mL |

| Hydrochloric acid (concentrated) | - | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 3-ethoxyisoxazole-5-carboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide pellets and stir the mixture at room temperature until the solid dissolves.

-

Heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to afford 3-ethoxy-1,2-oxazole-5-carboxylic acid.

Expected Yield: 85-95%

Characterization Data (3-Ethoxy-1,2-oxazole-5-carboxylic acid):

-

CAS Number: 135080-29-4[4]

-

Molecular Formula: C₆H₇NO₄

-

Molecular Weight: 157.12 g/mol [4]

-

Appearance: White to off-white solid.

-

Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.10 (s, 1H, isoxazole C4-H), 4.40 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃).

-

Predicted ¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~165 (isoxazole C3), ~159 (isoxazole C5), ~100 (isoxazole C4), ~70 (OCH₂CH₃), ~14.0 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): ~3300-2500 (O-H, carboxylic acid), ~2980 (C-H), ~1710 (C=O, carboxylic acid), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O).

Conclusion

This technical guide provides a detailed and reliable synthetic route for the preparation of 3-ethoxy-1,2-oxazole-5-carboxylic acid and its ethyl ester derivative. The described protocols are based on well-established chemical transformations and are designed to be readily implemented in a laboratory setting. The strategic three-step approach allows for the efficient synthesis and purification of these valuable building blocks for medicinal chemistry research. The provided mechanistic insights and characterization data will aid researchers in understanding the underlying chemistry and in verifying the identity and purity of their synthesized compounds. Further derivatization of the 5-carboxylic acid moiety can open up avenues for the discovery of novel isoxazole-based therapeutic agents.

References

-

Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948). ([Link])

-

PrepChem. (2023). Synthesis of Diethyl Ethoxymethylenemalonate. ([Link])

-

Beijing Xinheng Technology Co., Ltd. 3-Ethoxy-1,2-oxazole-5-carboxylic acid. ([Link])

Sources

spectroscopic data of 3-Ethoxy-1,2-oxazole-5-carboxylic acid (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Ethoxy-1,2-oxazole-5-carboxylic acid (CAS: 135080-29-4, Molecular Formula: C₆H₇NO₄, Molecular Weight: 157.12 g/mol )[1]. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the foundational data necessary for substance identification, structural elucidation, and quality control.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design. 3-Ethoxy-1,2-oxazole-5-carboxylic acid combines this important heterocycle with ethoxy and carboxylic acid functionalities, suggesting potential applications as a synthetic intermediate for more complex molecules.

Accurate structural confirmation is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide synthesizes predictive data for 3-Ethoxy-1,2-oxazole-5-carboxylic acid, explaining the causal relationships between the molecular structure and its expected spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR are derived from established chemical shift theory, substituent effects observed in related isoxazole derivatives, and computational prediction tools.[2][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10.0 - 13.0 ppm . The acidic nature of this proton and its rapid exchange with trace amounts of water or solvent lead to significant signal broadening. Its precise location is highly dependent on solvent and concentration.

-

Isoxazole Ring Proton (H4): A sharp singlet is predicted around 7.0 - 7.5 ppm . The proton at the C4 position of the isoxazole ring is deshielded by the electronegative oxygen and nitrogen atoms and the adjacent carbonyl group. Its singlet multiplicity is due to the absence of neighboring protons.

-

Ethoxy Methylene Protons (-OCH₂CH₃): A quartet is predicted in the range of 4.4 - 4.6 ppm . These protons are deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).

-

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet is expected around 1.4 - 1.6 ppm . These protons are further from the electronegative oxygen and thus appear more upfield. The signal is split into a triplet by the two neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for 3-Ethoxy-1,2-oxazole-5-carboxylic acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 7.0 - 7.5 | Singlet | 1H | H-4 (isoxazole) |

| 4.4 - 4.6 | Quartet | 2H | -OCH₂ CH₃ |

| 1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, one for each unique carbon atom.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and is predicted to appear in the 160 - 165 ppm range.[7]

-

Isoxazole Ring Carbons (C3 & C5): The two carbons of the isoxazole ring bearing substituents (C3 and C5) are expected at the downfield end of the aromatic region. C3, attached to the electronegative oxygen of the ethoxy group, is predicted around 168 - 172 ppm . C5, attached to the carboxylic acid, is predicted around 155 - 160 ppm .

-

Isoxazole Ring Carbon (C4): The CH carbon of the isoxazole ring is expected to be the most upfield of the ring carbons, predicted in the range of 105 - 110 ppm .

-

Ethoxy Methylene Carbon (-OCH₂CH₃): The carbon directly attached to the oxygen atom is predicted to resonate between 68 - 72 ppm .

-

Ethoxy Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon of the ethoxy group is expected in the upfield region, around 14 - 16 ppm .[8]

Table 2: Predicted ¹³C NMR Data for 3-Ethoxy-1,2-oxazole-5-carboxylic acid

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 168 - 172 | C3 (isoxazole) |

| 160 - 165 | C OOH |

| 155 - 160 | C5 (isoxazole) |

| 105 - 110 | C4 (isoxazole) |

| 68 - 72 | -OC H₂CH₃ |

| 14 - 16 | -OCH₂C H₃ |

Experimental Protocols for NMR

Sample Preparation:

-

Dissolve 5-10 mg of 3-Ethoxy-1,2-oxazole-5-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Acquisition:

-

Apparatus: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

Diagram 1: General Workflow for NMR Analysis

Standard procedure for functional group analysis via FT-IR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 157 , corresponding to the molecular weight of C₆H₇NO₄.

-

Key Fragmentation Pathways: The fragmentation of oxazoles can be complex, often involving ring cleavage. [8]For this molecule, several key losses are predictable:

-

Loss of H₂O (m/z 139): A common fragmentation for carboxylic acids.

-

Loss of C₂H₄ (m/z 129): McLafferty-type rearrangement from the ethoxy group is possible, leading to the loss of ethylene.

-

Loss of -COOH (m/z 112): Decarboxylation leading to the loss of the carboxyl radical.

-

Loss of CO₂ (m/z 113): Loss of carbon dioxide is also a common pathway for carboxylic acids.

-

Loss of -OC₂H₅ (m/z 112): Cleavage of the ethoxy radical.

-

Isoxazole Ring Cleavage: Fragments corresponding to the cleavage of the isoxazole ring are expected, though their specific masses are harder to predict without experimental data. Common fragment ions from isoxazole cores include acylium ions and nitrile-containing species.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| Predicted m/z | Possible Assignment |

| 157 | [M]⁺˙ (Molecular Ion) |

| 139 | [M - H₂O]⁺˙ |

| 129 | [M - C₂H₄]⁺˙ |

| 113 | [M - CO₂]⁺˙ |

| 112 | [M - COOH]⁺ or [M - OC₂H₅]⁺ |

Diagram 3: Mass Spectrometry Analysis Logic

Predicted fragmentation cascade in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are systematically outlined, providing a robust analytical baseline for any researcher working with this compound. The provided protocols and workflows represent standard, field-proven methodologies for acquiring and interpreting such data. While these predictions are based on sound scientific principles, they must be confirmed by empirical measurement. This document serves as an authoritative reference to guide and validate future experimental work on this and structurally related isoxazole derivatives.

References

-

ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available at: [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Available at: [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

-

ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Available at: [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Xh-reagent.com. (n.d.). 3-Ethoxy-1,2-oxazole-5-carboxylic acid. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13C NMR Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

HETEROCYCLES. (1980). Mass spectrometry of oxazoles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

-

Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Available at: [Link]

Sources

- 1. 3-Ethoxy-1,2-oxazole-5-carboxylic acid - CAS:135080-29-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualizer loader [nmrdb.org]

- 5. CASPRE [caspre.ca]

- 6. scribd.com [scribd.com]

- 7. Predict 1H NMR spectra [cheminfo.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide on the Potential Mechanism of Action of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 3-Ethoxy-1,2-oxazole-5-carboxylic acid has not been definitively elucidated in publicly available scientific literature. This guide, therefore, synthesizes the known biological activities and mechanisms of the broader classes of oxazole and isoxazole carboxylic acid derivatives to provide a scientifically grounded framework for investigating the potential therapeutic actions of this specific molecule. All proposed mechanisms and experimental protocols are based on established knowledge of related compounds and should be considered as a starting point for further research.

I. Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Oxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and immunosuppressive agents.[2][3][4][5] The electronic properties and structural rigidity of the oxazole ring allow for specific interactions with various biological targets, making it an attractive core for drug design.[6] This guide will explore the plausible mechanisms of action for 3-Ethoxy-1,2-oxazole-5-carboxylic acid by examining the established pharmacology of structurally related compounds.

II. Potential Therapeutic Applications and Associated Mechanisms of Action

Based on the extensive research into oxazole and isoxazole derivatives, 3-Ethoxy-1,2-oxazole-5-carboxylic acid may exhibit therapeutic potential in several key areas.

A. Oncology

Oxazole and isoxazole derivatives have emerged as promising candidates for cancer therapy due to their ability to target multiple pathways involved in tumor growth and survival.[7][8]

1. Potential Anticancer Mechanisms:

-

Inhibition of Signaling Pathways: Many oxazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. This includes the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and various protein kinases.[7][9]

-

Disruption of Microtubule Dynamics: Similar to some established chemotherapeutic agents, certain oxazole-containing compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][9][10]

-

Induction of Apoptosis: Isoxazole derivatives, in particular, have been reported to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[10]

-

Enzyme Inhibition: Key enzymes in cancer progression, such as DNA topoisomerases and aromatase, have been identified as targets for some oxazole and isoxazole analogs.[7][9][10]

The following diagram illustrates a potential signaling pathway that could be targeted by 3-Ethoxy-1,2-oxazole-5-carboxylic acid in cancer cells.

Caption: Potential anticancer mechanisms of action.

B. Inflammation

The anti-inflammatory properties of oxazole derivatives are well-documented, suggesting a role for 3-Ethoxy-1,2-oxazole-5-carboxylic acid in treating inflammatory disorders.

1. Potential Anti-inflammatory Mechanisms:

-

Cyclooxygenase (COX) Inhibition: A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). Some oxazole derivatives have been shown to modulate cyclooxygenase activity.

-

Modulation of Inflammatory Pathways: More broadly, naphthoxazole derivatives have been found to modulate multiple inflammatory pathways, indicating a complex mechanism of action beyond simple COX inhibition.[11]

A simplified workflow for assessing anti-inflammatory activity is presented below.

Caption: Experimental workflow for anti-inflammatory screening.

C. Infectious Diseases

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Oxazole-containing compounds have shown promise in this area.[12]

1. Potential Antimicrobial Mechanisms:

-

Inhibition of Bacterial Enzymes: Some oxazole derivatives have been found to inhibit essential bacterial enzymes, such as DNA gyrase.[13]

-

Disruption of Cell Division: Certain compounds have been shown to inhibit bacterial cytokinesis.[13]

-

Broad-Spectrum Activity: Various synthetic oxazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]

D. Immunomodulation

Isoxazole derivatives have been reported to possess immunomodulatory effects, suggesting that 3-Ethoxy-1,2-oxazole-5-carboxylic acid could influence the immune system.[3][14]

1. Potential Immunomodulatory Mechanisms:

-

Immunosuppression: Some isoxazole derivatives can inhibit the proliferation of immune cells like peripheral blood mononuclear cells (PBMCs).[3]

-

Immunostimulation: Conversely, other related compounds have been shown to enhance antibody production.[14] The specific effect is likely dependent on the substitution pattern of the isoxazole ring.

III. Summary of Biological Activities of Representative Oxazole and Isoxazole Derivatives

| Compound Class | Biological Activity | Potential Molecular Target(s) | Reference(s) |

| Oxazole Derivatives | Anticancer | STAT3, G-quadruplex, Tubulin, DNA topoisomerase, Protein kinases | [7][9] |

| Isoxazole Derivatives | Anticancer | Aromatase, Tubulin, Topoisomerase, HDAC, ERα | [10] |

| Naphthoxazole Derivatives | Anti-inflammatory | Multiple inflammatory pathways | [11] |

| Oxazole Derivatives | Antimicrobial | DNA gyrase, FtsZ (cytokinesis) | [13] |

| Isoxazole Derivatives | Immunomodulatory | T-cells, B-cells | [3][14] |

IV. Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 3-Ethoxy-1,2-oxazole-5-carboxylic acid, a systematic approach involving a series of in vitro and in vivo assays is recommended.

A. General Workflow for Preliminary Screening

Caption: General workflow for preliminary screening.

B. Detailed Protocol: In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effect of the compound on a panel of cancer cell lines.

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 3-Ethoxy-1,2-oxazole-5-carboxylic acid (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Cell Cycle Analysis (Flow Cytometry):

-

Objective: To determine if the compound induces cell cycle arrest.

-

Procedure:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

C. Detailed Protocol: In Vitro Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Procedure:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of 3-Ethoxy-1,2-oxazole-5-carboxylic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

-

V. Conclusion

While the specific molecular targets of 3-Ethoxy-1,2-oxazole-5-carboxylic acid remain to be identified, the rich pharmacology of the oxazole and isoxazole classes of compounds provides a strong foundation for future investigation. The potential for this molecule to act as an anticancer, anti-inflammatory, or antimicrobial agent is significant. The experimental frameworks provided in this guide offer a rational approach to elucidating its mechanism of action and unlocking its therapeutic potential. Further research, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies, will be crucial in advancing our understanding of this promising compound.

VI. References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (URL: [Link])

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

-

A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (URL: [Link])

-

a brief review on antimicrobial activity of oxazole derivatives. (URL: [Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (URL: [Link])

-

Oxazole-Based Compounds As Anticancer Agents. (URL: [Link])

-

Isoxazole Derivatives as Regulators of Immune Functions. (URL: [Link])

-

View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

-

Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (URL: [Link])

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (URL: [Link])

-

Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (URL: [Link])

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (URL: [Link])

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (URL: [Link])

-

(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (URL: [Link])

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethoxy-1,2-oxazole-5-carboxylic acid: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Isoxazole Core

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoxazole ring system stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds. 3-Ethoxy-1,2-oxazole-5-carboxylic acid (CAS No. 135080-29-4) is a key exemplar of this class. It is a strategically designed synthetic intermediate whose constituent parts—the stable isoxazole core, the reactive carboxylic acid handle, and the modulating ethoxy group—provide a powerful toolkit for drug discovery and development professionals.

The carboxylic acid group at the 5-position is particularly significant, serving as a versatile anchor point for synthetic elaboration.[1][2] This functionality allows for straightforward formation of amide bonds, esters, and other derivatives, enabling chemists to readily explore structure-activity relationships (SAR) by appending diverse molecular fragments.[2] The isoxazole moiety itself is a well-established pharmacophore, integral to drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] This history of success underscores the therapeutic potential of novel molecules built upon this scaffold.

This guide provides a comprehensive overview of 3-Ethoxy-1,2-oxazole-5-carboxylic acid, detailing its synthesis, chemical properties, and critical applications as a molecular building block in the rational design of complex, biologically active molecules.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of 3-Ethoxy-1,2-oxazole-5-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 135080-29-4 | [3] |

| Molecular Formula | C₆H₇NO₄ | [3] |

| Molecular Weight | 157.12 g/mol | [3] |

Synthesis and Reaction Mechanisms

The primary synthetic route to 3-alkoxy-isoxazole-5-carboxylates involves a classical [3+2] cycloaddition reaction. This powerful transformation constructs the heterocyclic ring in a single, efficient step from readily available acyclic precursors.

The key starting materials are:

-

An alkoxymethylene oxime, which serves as the three-atom component (C-N-O). In this case, derived from an ethyl haloformate oxime.

-

An acetylene derivative, which provides the two-carbon component. Diethyl acetylenedicarboxylate is a common choice for this role.

The causality behind this experimental design lies in the complementary electronic nature of the reactants. The reaction is a type of 1,3-dipolar cycloaddition, where the oxime derivative acts as the 1,3-dipole and the alkyne acts as the dipolarophile. The subsequent hydrolysis (saponification) of the resulting ethyl ester yields the target carboxylic acid.

Caption: Synthetic workflow for 3-Ethoxy-1,2-oxazole-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate and Subsequent Hydrolysis

This protocol is a representative example based on established isoxazole synthesis methodologies. Researchers should consult primary literature and perform appropriate safety assessments before implementation.

Part A: Synthesis of Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) at room temperature until complete dissolution to form sodium ethoxide.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add a solution of diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Dipole Formation & Cycloaddition: In a separate flask, prepare the ethyl N-hydroxyformimidate. To a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in water/ethanol, add triethyl orthoformate (1.1 eq). Stir vigorously. This crude imidate solution is then added dropwise to the cooled reaction mixture from Step 2.

-

Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the reaction mixture with dilute HCl. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 3-ethoxy-1,2-oxazole-5-carboxylate.

Part B: Hydrolysis to 3-Ethoxy-1,2-oxazole-5-carboxylic acid

-

Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Acidification & Isolation: Cool the reaction mixture to 0 °C and acidify with cold 1N HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Ethoxy-1,2-oxazole-5-carboxylic acid.

Applications in Medicinal Chemistry and Drug Development

The true value of 3-Ethoxy-1,2-oxazole-5-carboxylic acid lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential. The carboxylic acid functionality is the primary reactive site for derivatization.

Amide Coupling for SAR Exploration

The most common application is the coupling of the carboxylic acid with a diverse array of primary or secondary amines to generate a library of amides. This is a cornerstone of SAR studies. The reaction is typically mediated by standard peptide coupling reagents such as EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Caption: Workflow for generating amide libraries for SAR studies.

This strategy is frequently employed in the development of agents targeting inflammation and the central nervous system.[2] Isoxazole derivatives have been investigated for their potential as immunosuppressive agents by inhibiting cell proliferation and the production of pro-inflammatory cytokines.[1]

Bioisosteric Replacement of Carboxylic Acids

While the carboxylic acid group is an excellent synthetic handle and often a key part of a pharmacophore for interacting with biological targets, it can also present pharmacokinetic challenges.[4][5] Issues such as poor membrane permeability, rapid metabolism, and potential toxicity can arise.[4][6]

In such cases, the isoxazole ring itself, particularly a 3-hydroxyisoxazole, can serve as a bioisostere—a chemical substituent that mimics the physicochemical properties of the original group while potentially improving the drug's overall profile.[4][5] The 3-hydroxyisoxazole moiety has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain crucial ionic interactions with a target receptor.[4] Therefore, 3-Ethoxy-1,2-oxazole-5-carboxylic acid can be used in the synthesis of compounds where the isoxazole core is being evaluated as a replacement for a less desirable functionality in a known active molecule.

Use in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 157.12 g/mol , this compound fits well within the "Rule of Three" criteria for molecular fragments used in FBDD. Its defined vector for chemical elaboration (the carboxylic acid) makes it an ideal starting point for growing a fragment hit into a more potent lead compound.

Conclusion and Future Outlook

3-Ethoxy-1,2-oxazole-5-carboxylic acid is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its robust synthesis, combined with the strategic placement of reactive and modulating functional groups, makes it an exceptionally valuable intermediate in pharmaceutical research. The proven track record of the isoxazole core in marketed drugs provides a strong rationale for its continued use in discovery programs.[1] Future applications will likely see this and similar building blocks used in the synthesis of novel compounds for a wide range of therapeutic areas, from oncology to neurodegenerative and infectious diseases, leveraging the predictable chemistry and favorable biological properties of the isoxazole scaffold.

References

-

3-Ethoxy-1,2-oxazole-5-carboxylic acid - CAS:135080-29-4. Beijing Xinheng Research Technology Co., Ltd. [Link]

-

3-Cyclohexylisoxazole-5-carboxylic acid. MySkinRecipes. [Link]

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Li, L. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

-

3-Hydroxy-1,2-oxazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Carboxylic Acids. American Elements. [Link]

-

ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Chemical Synthesis Database. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

-

Jeso, V., & D'hooghe, M. (2020). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Pokhodylo, N. T., & Obushak, M. D. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Molbank, 2019(2), M1063. [Link]

-

Oxazole. Wikipedia. [Link]

-

Carboxylic Acids and Their Derivatives in Pharmacy. ResearchGate. [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, National Institutes of Health. [Link]

-

de Souza, A. S., & de Lacerda, R. B. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

-

Yañéz, M., et al. (2018). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 23(11), 2806. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Cyclohexylisoxazole-5-carboxylic acid [myskinrecipes.com]

- 3. 3-Ethoxy-1,2-oxazole-5-carboxylic acid - CAS:135080-29-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. scispace.com [scispace.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

crystal structure of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

An In-depth Technical Guide to the Structural Elucidation of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the , a molecule of significant interest in medicinal chemistry. While a specific public crystal structure determination for this exact compound is not available in crystallographic databases as of the latest search, this document will establish a robust framework for its structural analysis. By leveraging data from analogous oxazole derivatives, we will explore the anticipated molecular geometry, potential crystal packing arrangements, and the profound influence of its constituent functional groups on its solid-state architecture and pharmacological potential. This guide will serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel oxazole-based therapeutic agents.

Introduction: The Significance of Oxazole Scaffolds in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery.[1] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray crystallography, is fundamental to understanding its structure-activity relationship (SAR) and for the rational design of new, more effective drugs.[2] The title compound, 3-Ethoxy-1,2-oxazole-5-carboxylic acid, incorporates key functional groups—an ethoxy group and a carboxylic acid—that can significantly influence its biological activity and solid-state properties.

Theoretical Crystal Structure and Molecular Geometry

In the absence of an experimentally determined crystal structure for 3-Ethoxy-1,2-oxazole-5-carboxylic acid, we can predict its key structural features based on fundamental principles and data from structurally related compounds.

Molecular Geometry

The molecule is expected to be largely planar due to the aromaticity of the 1,2-oxazole ring. The carboxylic acid group at the 5-position and the ethoxy group at the 3-position will exhibit specific conformations.

-

Oxazole Ring: The internal bond angles and lengths will be consistent with those of a five-membered aromatic ring, though some distortion is expected due to the different electronegativities of oxygen and nitrogen.

-

Carboxylic Acid Group: The C-C-O and O-C=O bond angles of the carboxylic acid will be approximately 120°. The torsion angle between the plane of the oxazole ring and the plane of the carboxylic acid group will be a critical determinant of intermolecular interactions.

-

Ethoxy Group: The C-O-C bond angle of the ethoxy group will be around 110-115°. The ethyl chain will likely adopt a staggered conformation to minimize steric hindrance.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding interactions mediated by the carboxylic acid moiety.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This will likely lead to the formation of robust hydrogen-bonded dimers or catemers (chains), which are common packing motifs for carboxylic acids.

-

Other Interactions: Weaker C-H···O and C-H···N interactions involving the ethoxy group and the oxazole ring are also expected to contribute to the overall stability of the crystal lattice. Pi-pi stacking between adjacent oxazole rings may also occur, depending on the steric influence of the substituents.

The interplay of these interactions will determine the final crystal system and space group.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the requires a systematic experimental approach.

Synthesis and Purification

A common route for the synthesis of 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid derivative with an isocyanide.[3] A plausible synthetic pathway for 3-Ethoxy-1,2-oxazole-5-carboxylic acid is outlined below.

Diagram of a potential synthetic workflow:

Caption: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol for Synthesis (General Method):

-

Reaction Setup: In a round-bottom flask, dissolve the starting materials in a suitable solvent (e.g., THF, DCM).

-

Reagent Addition: Add the cyclization reagent dropwise at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step.

Experimental Protocol for Crystallization:

-

Solvent Selection: Screen a variety of solvents with different polarities to find a suitable system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution to decrease the solubility and promote crystal growth.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule.[2]

Experimental Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

-

Data Processing: The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Table of Key Crystallographic Parameters to be Determined:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the data. |

Role of Functional Groups in Drug Design

The ethoxy and carboxylic acid groups are not merely structural components; they are crucial for the molecule's potential biological activity and pharmacokinetic properties.

The Carboxylic Acid Group

The carboxylic acid moiety is a key functional group in many drugs.[5]

-

Hydrogen Bonding: It can form strong hydrogen bonds with biological targets such as enzymes and receptors, which is often a critical factor for binding affinity.

-

Solubility: The ionizable nature of the carboxylic acid can improve the aqueous solubility of a drug, which is important for its absorption and distribution in the body.[5]

-

Bioisosterism: In drug design, the carboxylic acid group can sometimes be replaced by bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity, lipophilicity, and metabolic stability.[6][7]

The Ethoxy Group

The ethoxy group can also play several important roles:

-

Lipophilicity: It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

-

Steric Effects: The size and conformation of the ethoxy group can influence how the molecule fits into a binding pocket.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage.

Diagram of the logical relationship between molecular structure and drug properties:

Caption: The influence of molecular structure on the properties of a drug candidate.

Conclusion

While the definitive awaits experimental determination, this guide provides a comprehensive framework for its investigation. The theoretical analysis of its molecular geometry and potential packing motifs, combined with established experimental protocols for synthesis, crystallization, and X-ray diffraction, offers a clear path forward for its structural elucidation. A thorough understanding of its solid-state structure will be invaluable for the rational design and development of new oxazole-based therapeutics, enabling researchers to optimize their efficacy and pharmacokinetic profiles.

References

- BenchChem. A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.

- Science Publishing Group. X-Ray Crystallographic Study of Novel Oxazole Derivatives.

- BenchChem. Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.

- ResearchGate. Structural comparison of the oxazole derivatives.

- National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design.

- Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Versatility of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid: A Gateway to Bioactive Scaffolds

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and readily transformable building blocks is paramount. Heterocyclic compounds, in particular, form the cornerstone of many pharmaceuticals and agrochemicals. Among these, the isoxazole scaffold has garnered significant attention due to its presence in numerous bioactive molecules and its unique reactivity, which allows for its strategic use as a "masked" functional group. This application note delves into the synthetic utility of a highly functionalized and promising building block: 3-Ethoxy-1,2-oxazole-5-carboxylic acid .

This guide will provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the key applications of this reagent. We will move beyond simple procedural descriptions to explore the underlying chemical principles and mechanistic rationale that govern its reactivity. The protocols detailed herein are designed to be robust and adaptable, serving as a practical resource for the synthesis of valuable downstream intermediates, including β-keto esters and complex amides.

Core Applications and Mechanistic Insights

The synthetic utility of 3-Ethoxy-1,2-oxazole-5-carboxylic acid is primarily centered on two key areas of reactivity:

-

Reductive Ring Opening: The inherent strain of the N-O bond within the isoxazole ring makes it susceptible to cleavage under reductive conditions. This transformation unmasks a stable β-enamino ester intermediate, which can be readily hydrolyzed to the corresponding β-keto ester. This sequence provides a reliable and strategic route to 1,3-dicarbonyl compounds, which are fundamental building blocks in the synthesis of a wide array of more complex molecules.

-

Carboxylic Acid Derivatization: The C5-carboxylic acid moiety serves as a versatile handle for standard derivatization reactions. Activation of the carboxyl group, typically via conversion to an acyl chloride or through the use of peptide coupling agents, facilitates the formation of esters and amides. This allows for the direct incorporation of the 3-ethoxyisoxazole heterocycle into larger molecular frameworks, a common strategy in the development of novel therapeutic agents.

The following sections will provide detailed protocols and mechanistic discussions for these pivotal transformations.

Application 1: Synthesis of β-Keto Esters via Reductive Ring Opening

One of the most powerful applications of 3-ethoxy-1,2-oxazole-5-carboxylic acid is its use as a stable precursor to β-keto esters. The isoxazole ring serves as a latent 1,3-dicarbonyl synthon, which can be revealed in a two-step, one-pot sequence involving esterification followed by catalytic hydrogenation.

Mechanistic Pathway

The overall transformation begins with the esterification of the carboxylic acid to prevent interference with the subsequent reduction. The resulting ethyl ester undergoes catalytic hydrogenation. The reaction proceeds via a domino sequence: initial hydrogenolysis of the weak N-O bond of the isoxazole ring generates a β-enamino ester intermediate.[1] This intermediate is then hydrolyzed under acidic workup conditions to afford the final β-keto ester product. The ethoxy group at the 3-position is crucial for the formation of the desired keto-ester upon hydrolysis of the enamine.